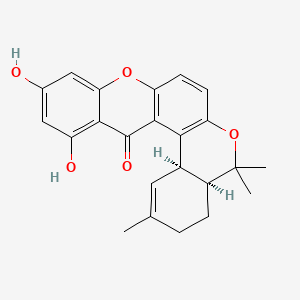

(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- is a naturally occurring xanthone derivative isolated from the root bark of Calophyllum moonii, an endemic species of Sri Lanka. This compound has garnered attention due to its significant antibacterial activity, particularly against vancomycin-resistant Enterococci and vancomycin-sensitive Enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- can be synthesized through a reaction involving o-halogenated alkynone and a 1,3-dicarbonyl compound in the presence of an inorganic base. The reaction is carried out at room temperature and air, followed by heating to 100°C for 2-8 hours. The product is then separated and purified .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Catalysts such as palladium on carbon are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of calozeyloxanthone, while reduction may produce reduced forms of the compound .

Scientific Research Applications

(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- has several scientific research applications, including:

Chemistry: It serves as a model compound for studying the chemical behavior of xanthones and their derivatives.

Biology: Its antibacterial properties make it a valuable compound for studying bacterial resistance mechanisms and developing new antibiotics.

Mechanism of Action

(2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- exerts its antibacterial effects by targeting bacterial cell walls and disrupting their integrity. This leads to cell lysis and death. The compound also exhibits synergistic effects when used in combination with other antibiotics, enhancing their efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Alpha-mangostin: Another xanthone derivative with significant antibacterial activity.

Tovophyllin-B: Known for its activity against mycobacterial strains.

Artoindonesianin-C: Exhibits antimicrobial properties similar to calozeyloxanthone.

Uniqueness: (2)Benzopyrano(4,3-a)xanthen-14(4H)-one, 3,4a,5,14c-tetrahydro-11,13-dihydroxy-2,5,5-trimethyl-, cis- stands out due to its potent activity against vancomycin-resistant Enterococci and its ability to synergize with other antibiotics. This makes it a promising candidate for addressing antibiotic resistance, a growing concern in modern medicine .

Properties

CAS No. |

78859-48-0 |

|---|---|

Molecular Formula |

C23H22O5 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(4aS,14cR)-11,13-dihydroxy-2,5,5-trimethyl-3,4,4a,14c-tetrahydroisochromeno[4,3-a]xanthen-14-one |

InChI |

InChI=1S/C23H22O5/c1-11-4-5-14-13(8-11)19-17(28-23(14,2)3)7-6-16-21(19)22(26)20-15(25)9-12(24)10-18(20)27-16/h6-10,13-14,24-25H,4-5H2,1-3H3/t13-,14+/m1/s1 |

InChI Key |

RBXROYGIOKBJIU-KGLIPLIRSA-N |

SMILES |

CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@H](CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(OC3=C2C4=C(C=C3)OC5=CC(=CC(=C5C4=O)O)O)(C)C |

| 78859-48-0 | |

Synonyms |

calozeyloxanthone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.